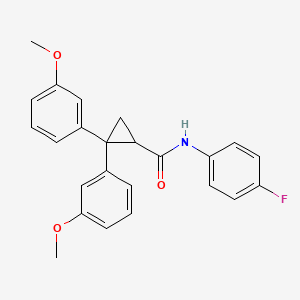
N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide, also known as BDP-9066, is a cyclopropane carboxamide compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.
作用机制
The mechanism of action of N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is not fully understood, but it is believed to act on the endocannabinoid system. This system plays a role in regulating various physiological processes such as pain, inflammation, and appetite. N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is thought to modulate the activity of the endocannabinoid system by binding to cannabinoid receptors, which may result in its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide may have anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been evaluated for its potential to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows for more precise targeting of the endocannabinoid system and reduces the potential for off-target effects. However, one limitation is the lack of information regarding its pharmacokinetics and toxicity, which may affect its suitability for use in clinical trials.
未来方向
Further research is needed to fully understand the mechanism of action of N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide and its potential therapeutic applications. Studies are needed to evaluate its pharmacokinetics and toxicity, as well as its efficacy in clinical trials. Additionally, future research may focus on developing derivatives of N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide with improved pharmacological properties.
合成方法
The synthesis of N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide involves the reaction of 4-fluoroaniline with 3-methoxybenzaldehyde in the presence of sodium hydride to form N-(4-fluorophenyl)-3-methoxybenzamide. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of triethylamine to yield the final product, N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide.
科学研究应用
N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been evaluated for its anti-tumor properties, as well as its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, studies have shown that N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide may have anti-inflammatory and analgesic effects.
属性
IUPAC Name |
N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO3/c1-28-20-7-3-5-16(13-20)24(17-6-4-8-21(14-17)29-2)15-22(24)23(27)26-19-11-9-18(25)10-12-19/h3-14,22H,15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALDHDPJGYYZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4966210.png)

![3-allyl-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966222.png)
![3'-{[(4-nitrophenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4966229.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide](/img/structure/B4966236.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4966243.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4966247.png)
![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4966253.png)
![propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B4966262.png)
![N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide](/img/structure/B4966276.png)
![3-[(2-hydroxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4966281.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4966298.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4966303.png)
![7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4966326.png)